molecular formula C10H9ClN2O B2494009 2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride CAS No. 2193058-85-2

2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride

Cat. No.: B2494009
CAS No.: 2193058-85-2
M. Wt: 208.65
InChI Key: UVDUPXQTSNKJBB-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride is an organic compound that features a pyrazole ring attached to a benzaldehyde moiety

Scientific Research Applications

2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride has several applications in scientific research:

Mechanism of Action

While the exact mechanism of action of 2-(1H-Pyrazol-1-yl)benzaldehyde is not fully understood, it is known to be useful for treating various conditions such as hematological disorders, pulmonary diseases, and hypoxia and hypoxemia conditions .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .

Future Directions

The future directions of 2-(1H-Pyrazol-1-yl)benzaldehyde research are promising. It has been suggested that 1,2,4-triazole benzoic acid hybrids, which are related to 2-(1H-Pyrazol-1-yl)benzaldehyde, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Furthermore, the compound’s wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry make it a valuable area of study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride typically involves the reaction of pyrazole with benzaldehyde under acidic conditions to form the desired product. One common method involves the use of a palladium-catalyzed four-component coupling reaction, which includes a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is advantageous due to its efficiency and the mild reaction conditions required.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: 2-(1H-Pyrazol-1-yl)benzoic acid

    Reduction: 2-(1H-Pyrazol-1-yl)benzyl alcohol

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrazol-1-yl)benzoic acid
  • 2-(1H-Pyrazol-1-yl)benzyl alcohol
  • 3(5)-Substituted pyrazoles

Uniqueness

2-(1H-Pyrazol-1-yl)benzaldehyde hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other pyrazole derivatives, it offers a unique combination of an aldehyde group and a pyrazole ring, making it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research .

Properties

IUPAC Name

2-pyrazol-1-ylbenzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O.ClH/c13-8-9-4-1-2-5-10(9)12-7-3-6-11-12;/h1-8H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDUPXQTSNKJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)N2C=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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